molecular formula C12H13ClN4O2 B2957068 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride CAS No. 2567497-17-8

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride

Cat. No.: B2957068
CAS No.: 2567497-17-8
M. Wt: 280.71
InChI Key: JPPLGAIVVWDYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,1-b]quinazoline family, characterized by a fused bicyclic system combining pyrrolidine and quinazoline moieties. The 9-oxo group contributes to the molecule’s polarity and reactivity.

Properties

IUPAC Name

9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPLGAIVVWDYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide; hydrochloride is a member of the pyrroloquinazoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide; hydrochloride is C11H10N4OHClC_{11}H_{10}N_4O\cdot HCl with a molecular weight of approximately 226.67 g/mol. The structure features a pyrroloquinazoline core, which is known for its diverse biological activities.

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₄O·HCl
Molecular Weight226.67 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and water

Cytotoxicity

Recent studies have indicated that derivatives of pyrroloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown varying degrees of cytotoxicity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. The IC50 values provide insight into the potency of these compounds.

Table 2: Cytotoxicity Data of Pyrroloquinazoline Derivatives

CompoundCell LineIC50 (μM)
4aMCF-7>50
4bB1625
4csEnd.215

The mechanisms by which pyrroloquinazolines exert their cytotoxic effects may involve the inhibition of tubulin polymerization and interference with cellular signaling pathways. Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

In addition to their anticancer properties, pyrroloquinazolines have been evaluated for antimicrobial activity. For example, certain derivatives have shown promise against strains of Plasmodium falciparum, although many were found to be inactive at concentrations below 10 μM.

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of pyrroloquinazoline derivatives for their anticancer activity. Among them, compound 4h , substituted with specific phenyl groups, demonstrated significant cytotoxicity against multiple cancer cell lines, indicating that structural modifications can enhance biological activity.

Case Study 2: Antimalarial Properties

Another investigation focused on the antimalarial potential of these compounds against chloroquine-sensitive strains of Plasmodium falciparum. The results indicated that while some derivatives showed activity, most did not meet the threshold for effective treatment.

Scientific Research Applications

9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride is a synthetic pyrroloquinazoline compound with a complex bicyclic structure. The presence of a keto group (9-oxo), a dihydropyrrole unit, and a carbohydrazide functionality suggests potential reactivity and interactions with various biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays and potential therapeutic applications.

Scientific Research Applications
The applications of this compound span several fields:

  • Biological Assays : Due to its enhanced solubility, the hydrochloride salt form is well-suited for use in biological assays.
  • Potential Therapeutic Applications : The presence of various functional groups suggests it may be useful in therapeutic applications.
  • Binding Affinity and Inhibitory Effects : Interaction studies focus on its binding affinity and inhibitory effects on various biological targets.

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
9-Oxo-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazideSimilar pyrroloquinazoline structureExhibits different biological activity profiles
Ethyl 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylateContains an ethyl esterMay show enhanced solubility due to ester functionality
Quinazoline derivativesGeneral class of compoundsVarying biological activities based on substitutions

Comparison with Similar Compounds

Structural Analogues within the Pyrrolo[2,1-b]quinazoline Family

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Applications/Notes
9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride Pyrrolo[2,1-b]quinazoline 6-carbohydrazide, 9-oxo, HCl salt ~280.7 (estimated) Enhanced solubility via HCl; hydrazide group for chelation Potential intermediate for bioactive molecules
9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid Tetrahydropyrrolo[2,1-b]quinazoline 6-carboxylic acid, 9-oxo 230.22 Carboxylic acid group for ionic interactions Pharmaceutical intermediate (e.g., antimicrobials)
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-amino-2,3-dihydro-, hydrochloride Pyrrolo[2,1-b]quinazoline 6-amino, 9-oxo, HCl salt ~235.7 (estimated) Amino group for nucleophilic reactivity Alkaloid derivative; possible CNS activity
Deoxyvasicinone (2,3-Dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) Pyrrolo[2,1-b]quinazoline 9-oxo, no substituents 188.21 Minimal substitution; natural product Isolated from plants; traditional medicinal use
Key Observations:
  • Substituent Impact: The carbohydrazide group in the target compound distinguishes it from analogs with carboxylic acid () or amino groups (), offering unique reactivity (e.g., hydrazide-mediated metal chelation or condensation reactions).
  • Salt Forms: Hydrochloride salts (target compound, ) improve solubility compared to neutral analogs like deoxyvasicinone .
  • Biological Relevance: While deoxyvasicinone is a natural alkaloid, synthetic derivatives like the target compound may be optimized for drug development .

Heterocyclic Analogues with Related Pharmacological Activity

Compound Name Core Structure Key Features Molecular Weight (g/mol) Applications
Licofelone ([2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolo[2,1-b]pyrazoline-5-yl]acetic acid) Pyrrolo[2,1-b]pyrazoline Dual COX/5-LOX inhibition 424.91 Anti-inflammatory; reduces GI toxicity
Ofloxacin N-Oxide Hydrochloride Pyrido[1,2,3-de]benzoxazine Fluoroquinolone derivative; N-oxide ~437.8 (estimated) Antibiotic impurity; redox-active
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride Pyrrolo[3,4-c]pyridine Chloro substituent; HCl salt 193.06 Synthetic intermediate for kinase inhibitors
Key Observations:
  • Mechanistic Differences : Licofelone’s pyrrolo[2,1-b]pyrazoline core enables dual enzyme inhibition, contrasting with the target compound’s quinazoline-based structure .
  • Complexity vs.
Key Observations:
  • Quality Control: The target compound’s purity is critical, as seen in fluoroquinolone impurity profiles ().
  • Synthetic Utility : Derivatives like tert-butyl pyrrolo-carboxylates () demonstrate the versatility of pyrrolo-heterocycles in medicinal chemistry.

Q & A

What are effective synthetic routes for 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride?

Level: Basic
Methodological Answer:
The synthesis of pyrrolo-quinazoline derivatives typically involves cyclization reactions. For example, analogous compounds like 2,3-dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione are synthesized by reacting 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with phosphorus pentasulfide in m-xylene under reflux, followed by purification via recrystallization (e.g., hexane) . Similar strategies can be adapted for the target compound, substituting appropriate reagents (e.g., carbohydrazide instead of phosphorus pentasulfide). Key parameters include solvent choice (polar aprotic solvents for cyclization) and temperature control to prevent side reactions.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • 1H NMR : Essential for confirming proton environments and structural integrity. For example, pyrrolo-quinazoline derivatives exhibit distinct aromatic proton signals (δ 7.4–8.7 ppm) and methylene/methyl group resonances (δ 2.2–4.5 ppm) .
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. The title compound’s analogs (e.g., 2,3-dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione) show planar pyrimidine rings and envelope-shaped pyrrolic rings, validated via single-crystal diffraction (space group R3c) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, as demonstrated for ofloxacin impurities using high-quality curated datasets .

How can researchers resolve contradictions in NMR or crystallographic data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps coupling networks to assign ambiguous signals .
  • Variable-Temperature NMR : Identifies temperature-dependent conformational changes.
  • Crystallographic Reanalysis : Compare experimental X-ray data (e.g., torsion angles, planarity) with computational models (DFT). For example, deviations >0.1 Å in bond lengths suggest refinement errors or polymorphism .

What computational methods aid in predicting the compound’s reactivity or binding properties?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrrolo-quinazolines, DFT aligns with observed π-π stacking interactions (centroid distances ~3.7 Å) in crystal structures .
  • Molecular Docking : Screens potential biological targets (e.g., kinase inhibitors) by modeling interactions with active sites. Use software like AutoDock Vina, parameterized with crystallographic data from related compounds .

How should hygroscopicity or stability issues be managed during storage?

Level: Basic
Methodological Answer:

  • Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis or oxidation .
  • Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC-PDA to detect degradation products. Impurities like ofloxacin N-oxide hydrochloride (a related compound) require stringent humidity control .

What strategies optimize regioselective functionalization of the pyrrolo-quinazoline core?

Level: Advanced
Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to specific positions (e.g., C-6 or C-8).
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions enable C–C bond formation at electron-deficient positions, as demonstrated for decarboxylated hydrazides of pyrrolo[1,2-a]quinazolines .
  • Solvent Effects : Pyridine enhances regioselectivity in decarboxylation reactions compared to acetic acid or DMF .

How can researchers validate the purity of this compound for pharmacological studies?

Level: Advanced
Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities. Compare retention times and mass spectra with reference standards (e.g., ofloxacin-related compounds) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition events (e.g., >2% weight loss below 150°C indicates inadequate drying) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.